molecular formula C18H13F3N2O3S B2788710 (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1421587-97-4

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2788710
CAS No.: 1421587-97-4
M. Wt: 394.37
InChI Key: CUDTUILRDZVYSJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid scaffold that combines a (E)-prop-2-en-1-one (chalcone) core, a furan ring, and a 4-(trifluoromethyl)benzo[d]thiazole moiety linked via an azetidine spacer. The presence of the benzo[d]thiazole group is a key structural motif often associated with kinase inhibitory activity . Its primary research application is as a potential kinase inhibitor lead compound , with researchers investigating its efficacy and selectivity against specific cancer cell lines. The chalcone component is known to contribute to biological activity by potentially acting as a Michael acceptor , enabling covalent interaction with cysteine residues in target proteins. The trifluoromethyl group enhances metabolic stability and membrane permeability. This product is intended for in vitro assay development and structure-activity relationship (SAR) studies to explore novel therapeutic pathways. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c19-18(20,21)13-4-1-5-14-16(13)22-17(27-14)26-12-9-23(10-12)15(24)7-6-11-3-2-8-25-11/h1-8,12H,9-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDTUILRDZVYSJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one, identified by the CAS number 1421587-97-4, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H13F3N2O3SC_{18}H_{13}F_3N_2O_3S, with a molecular weight of 394.4 g/mol. The compound features a furan ring and a thiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H13F3N2O3SC_{18}H_{13}F_3N_2O_3S
Molecular Weight394.4 g/mol
CAS Number1421587-97-4

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study:
A study evaluated a series of thiazolidinone derivatives for their antibacterial potency. Among them, compounds with trifluoromethyl substitutions demonstrated enhanced activity compared to standard antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of compounds similar to this compound was assessed using various assays, including the DPPH radical scavenging assay. These studies revealed that certain structural modifications significantly increased antioxidant capacity, indicating potential applications in preventing oxidative stress-related diseases .

Table: Antioxidant Activity Comparison

CompoundEC50 (µM)
Compound A0.565 ± 0.051
Compound B0.708 ± 0.074
(E)-3-(furan-2-yl)...Not yet tested

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through the caspase pathway, suggesting potential anticancer properties .

Scientific Research Applications

The compound (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that presents a variety of potential applications in scientific research and medicinal chemistry. This article will explore its applications, supported by relevant data tables and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and furan moieties. Thiazole derivatives have been reported to exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of the trifluoromethyl group in the structure may further enhance this activity by increasing the compound's potency.

Case Study:
A study investigated a series of thiazole derivatives, revealing that those with electron-withdrawing groups (like trifluoromethyl) displayed improved antibacterial efficacy compared to their unsubstituted counterparts . This suggests that this compound could be evaluated for similar properties.

Antioxidant Activity

Compounds with furan rings have been associated with antioxidant properties. Research indicates that such compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress . This antioxidant potential is crucial in developing therapeutics aimed at conditions related to oxidative damage.

Data Table: Antioxidant Activity of Furan Derivatives

CompoundIC50 (μM)Mechanism
Furan Derivative A12.5Free radical scavenging
Furan Derivative B8.3Lipid peroxidation inhibition
This compoundTBDTBD

Cancer Therapeutics

The structural components of this compound suggest potential applications in cancer therapy. Compounds that incorporate azetidine and thiazole rings have shown promise in inhibiting cancer cell proliferation. For instance, certain thiazolidinone derivatives have been documented to induce apoptosis in various cancer cell lines .

Case Study:
A recent investigation into thiazolidinone derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, indicating a pathway for developing new anticancer agents . The unique structure of this compound may provide similar or enhanced effects.

Neuroprotective Effects

Emerging research suggests that compounds containing furan and thiazole structures may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Data Table: Neuroprotective Effects of Related Compounds

CompoundNeuroprotective EffectReference
Compound CSignificant reduction in neuroinflammation
Compound DImproved neuronal survival rates
This compoundTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally similar molecules, emphasizing key differences in substituents, pharmacological activities, and synthesis:

Compound Name / Structure Key Substituents/Features Pharmacological Activities Synthesis Method Key Physicochemical Properties References
Target Compound: (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one - 4-Trifluoromethylbenzo[d]thiazol-2-yl
- Azetidine-oxygen linker
- E-configuration
Likely anticancer/antimicrobial (based on thiazole derivatives) Not explicitly detailed; likely involves condensation of acetylthiazole with aldehydes High lipophilicity (CF3 group), planar geometry, moderate solubility in ethanol
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one - 4-Methylphenyl
- Thiazol-2-yl
- E-configuration
Antibacterial, anticancer Condensation of p-tolualdehyde with 2-acetylthiazole in NaOH/ethanol LogP ~2.8, crystalline stability, no classical hydrogen bonding
(E)-2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one - Naphthofuran
- Pyrazole-thiazolidinone hybrid
Antifungal, antiviral Reflux of hydrazine derivatives with ethyl bromoacetate Moderate solubility in DMSO, π-π stacking interactions
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one - Imidazole
- Chloro/fluorophenyl substituents
Anticancer (kinase inhibition) Aldol condensation of substituted benzaldehydes with ketones High halogen-dependent bioavailability, LogP ~3.2
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one - Triazole
- Difluorophenyl substituents
- Z-configuration
Antifungal (Candida spp.) Microwave-assisted cyclization of hydrazides with ketones Enhanced solubility due to fluorine, Z-configuration reduces planarity

Key Findings

Role of Halogenation: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., methyl or hydrogen substituents) . Fluorinated derivatives (e.g., ) consistently show improved bioavailability and target affinity due to increased lipophilicity and electronegativity .

Impact of Heterocycles :

  • Thiazole/benzothiazole cores (target compound, ) are associated with broader antimicrobial activity compared to imidazole or triazole derivatives (), likely due to sulfur’s role in redox interactions .
  • Azetidine linkers (target compound) may confer conformational rigidity, improving binding specificity versus flexible alkyl chains in naphthofuran derivatives .

Stereochemical Considerations :

  • The E-configuration in the target compound and ensures planar geometry, facilitating interactions with enzymatic pockets. In contrast, Z-configured compounds () exhibit reduced activity due to steric hindrance .

Synthesis Complexity :

  • The azetidine-benzo[d]thiazol ether linkage in the target compound likely requires multi-step synthesis (similar to ), whereas simpler α,β-unsaturated ketones () are synthesized via one-step condensations .

Contradictions and Limitations

  • While fluorinated thiazoles (e.g., target compound) generally exhibit enhanced activity, some studies note increased cytotoxicity in analogues with bulky substituents (e.g., naphthofuran in ) .
  • The azetidine linker’s effect on solubility remains unclear; while it may improve permeability, oxygen’s electronegativity could reduce solubility in polar solvents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including azetidine ring formation and coupling with the benzo[d]thiazole moiety. Key steps include nucleophilic substitution (e.g., Mitsunobu reaction for ether linkages) and enone formation via Horner-Wadsworth-Emmons olefination. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base are critical for intermediate steps . Microwave-assisted synthesis (120°C, 30 min) or solvent-free conditions can reduce reaction times by 40% while maintaining yields >75% . Temperature control (reflux at 60–80°C) and real-time monitoring via TLC/HPLC are recommended to optimize purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (expected ~450 g/mol). Nuclear magnetic resonance (NMR) (1H, 13C, and 2D methods like COSY/HSQC) resolves stereochemistry (e.g., E/Z isomerism at the propenone group). Purity validation requires HPLC with UV/Vis or MS detection (C18 column, acetonitrile/water gradient) . For crystallinity analysis, X-ray diffraction (XRD) is preferred if single crystals are obtainable .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

Common impurities include unreacted azetidine precursors and stereoisomeric byproducts. Mitigation strategies:

  • Use excess coupling reagents (e.g., EDCI/HOBt) to drive reactions to completion .
  • Apply gradient recrystallization (ethyl acetate/hexane) to remove diastereomers .
  • Employ orthogonal purification (silica gel chromatography followed by preparative HPLC) .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's anticancer potential?

Prioritize cell viability assays (MTT/XTT) across cancer cell lines (e.g., MCF-7, A549) and normal cells to assess selectivity . Include mechanistic assays:

  • Caspase-3/7 activation (apoptosis).
  • Cell cycle analysis (flow cytometry).
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify primary targets like EGFR or VEGFR .

Q. What strategies are effective for scaling up synthesis while maintaining efficiency?

Implement continuous flow chemistry for exothermic steps (e.g., azetidine ring formation) to improve heat transfer . Optimize solvent systems (e.g., toluene/water biphasic mixtures) for easier workup . Use process analytical technology (PAT) like in-line FTIR for real-time monitoring of intermediates .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). A tiered approach includes:

  • Metabolic stability assays : Liver microsome assays to identify rapid degradation .
  • Target engagement studies : Cellular Thermal Shift Assay (CETSA) to confirm on-target activity .
  • PK/PD modeling : Correlate plasma exposure (LC-MS/MS) with efficacy in xenograft models .

Q. What computational strategies predict the binding modes of this compound with kinase targets?

Combine molecular docking (AutoDock Vina/Glide) with molecular dynamics simulations (GROMACS) to account for protein flexibility . Use ensemble docking against kinase crystal structures (PDB: 1M17, 3WZE). Validate predictions with alanine-scanning mutagenesis of key ATP-binding pocket residues (e.g., Lys745 in EGFR) .

Q. How can systematic modifications to the furan and benzo[d]thiazole moieties improve target selectivity?

Conduct fragment-based drug design (FBDD):

  • Replace furan with bioisosteres (thiophene, pyrrole) to assess electronic effects .
  • Introduce substituents (-CF3, -OCH3) at the benzo[d]thiazole 4-position to modulate lipophilicity .
  • Apply free-energy perturbation (FEP) calculations to predict affinity changes .

Q. What methodologies evaluate the hydrolytic stability of the azetidine-oxygen linkage under physiological conditions?

Perform accelerated stability studies in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via UPLC-MS . Use Arrhenius kinetics to predict shelf-life. Stabilize the linkage by introducing steric hindrance (methyl groups) or replacing the ether with a sulfone .

Q. How should discrepancies between computational predictions and experimental binding affinities be addressed?

Reconcile discrepancies by:

  • Re-evaluating force field parameters (e.g., partial charges for -CF3) .
  • Measuring binding thermodynamics via isothermal titration calorimetry (ITC) .
  • Investigating conformational flexibility with NMR (STD, WaterLOGSY) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.